6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-18-8-7-16(14-5-6-14)22-24(18)11-13-9-23(10-13)19-15-3-1-2-4-17(15)20-12-21-19/h7-8,12-14H,1-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDCRKHRBZWALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₃₁N₅O
- Molecular Weight : 325.48 g/mol
- CAS Number : 2742033-62-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrahydroquinazoline moiety suggests potential interactions with receptors involved in neurological processes, while the dihydropyridazinone structure may contribute to anti-inflammatory or antifungal activities.
Antifungal Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antifungal properties. For instance, compounds containing a tetrahydroquinazoline structure have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent antifungal activity. In one study, a related compound demonstrated an MIC of 0.53 μg/mL against C. albicans SC5314, outperforming standard antifungal treatments like fluconazole (FLC) .
Antimicrobial Properties
The compound's structural analogs have also been evaluated for their antimicrobial properties. Research indicates that modifications in the substituents can enhance activity against various bacterial strains. For example, compounds with specific halogen substitutions displayed increased potency against resistant bacterial strains.
Neuroprotective Effects
The tetrahydroquinazoline component is linked to neuroprotective effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This activity may be beneficial in treating neurodegenerative diseases.
Study on Antifungal Activity
A detailed investigation into the antifungal properties of related compounds revealed that those with a tetrahydroquinazoline core exhibited significant inhibition of biofilm formation in C. albicans. The study employed time-killing curves and biofilm assays to demonstrate that these compounds not only inhibited growth but also disrupted established biofilms .
Neuroprotective Study
In a neuroprotective study involving similar compounds, researchers observed that specific derivatives significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of antioxidant pathways and inhibition of apoptotic signals.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
